![molecular formula C22H27N3O4 B2533096 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide CAS No. 1323695-74-4](/img/structure/B2533096.png)
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antinociceptive Activity
Research on related compounds, such as (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives, has been conducted to evaluate their antinociceptive activity. These studies involve synthesizing various derivatives and testing their effectiveness in models like tail clip, tail flick, hot plate, and writhing methods, comparing their activity to standards like dipyrone and aspirin (Önkol et al., 2004). Such research indicates a potential area where compounds with similar structural features could be applied, focusing on pain management and antinociceptive properties.
Affinity to Muscarinic M2 Receptor
Another aspect of research involves the synthesis of compounds with affinity to muscarinic M2 receptors. For instance, compounds of the AFDX-type, known for their interaction with muscarinic receptors, demonstrate the utility of structural modifications to enhance receptor affinity and potential therapeutic applications (Holzgrabe & Heller, 2003). This suggests that the compound could be researched for its potential interactions with neurological receptors, contributing to studies on neurological diseases or receptor function.
Insecticidal and Antibacterial Potential
Compounds with specific structures have been evaluated for their insecticidal and antibacterial potential, showcasing the diversity in application areas for chemical research. For example, the synthesis of pyrimidine linked pyrazole heterocyclics and their testing against pests and bacteria reveals a promising avenue for developing new pesticides and antibacterial agents (Deohate & Palaspagar, 2020). This highlights the potential of exploring the antimicrobial and pest control capabilities of newly synthesized compounds.
Neurokinin-1 Receptor Antagonism
Research into neurokinin-1 (NK1) receptor antagonists for clinical applications in conditions like emesis and depression also presents an interesting application area. Compounds specifically designed to be orally active and water-soluble for both intravenous and oral administration have been developed, showing efficacy in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001). This area of research could benefit from the exploration of compounds with similar functionalities, potentially leading to new treatments for psychiatric and gastrointestinal disorders.
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-14-18(15(2)29-24-14)7-9-21(26)23-16-6-8-20-19(13-16)22(27)25-11-4-3-5-17(25)10-12-28-20/h6,8,13,17H,3-5,7,9-12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VADNAJMIZFAQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}propanamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.